1-(4-(9H-carbazol-9-yl)phenyl)ethanone
Overview
Description
1-(4-(9H-carbazol-9-yl)phenyl)ethanone: is a chemical compound with the molecular formula C20H15NO . It is known for its unique structure, which includes a carbazole moiety linked to a phenyl group via an ethanone bridge. This compound is of significant interest in the field of organic electronics and materials science due to its optoelectronic properties .
Mechanism of Action
Target of Action
Similar carbazole derivatives have been used as donor molecules in the formation of novel donor-π-acceptor dyes for electrochemical applications .
Mode of Action
It’s known that carbazole derivatives can act as charge transporting materials, exhibiting high charge carrier mobility and photochemical stability .
Biochemical Pathways
Carbazole derivatives are known to be involved in the formation of organic light-emitting diodes (oleds) .
Result of Action
Similar carbazole derivatives have been used in the formation of oleds, suggesting that they may have significant effects on light emission properties .
Action Environment
It’s known that the properties of similar carbazole derivatives can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(9H-carbazol-9-yl)phenyl)ethanone typically involves the reaction of 4-aminoacetophenone with 2,2’-dibromobiphenyl under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
1-(4-(9H-carbazol-9-yl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its role in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of organic photovoltaic cells and other optoelectronic devices
Comparison with Similar Compounds
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 9-(4-Acetylphenyl)-9H-carbazole
- 4-(9-Carbazolyl)phenylethanone
Comparison: 1-(4-(9H-carbazol-9-yl)phenyl)ethanone is unique due to its specific ethanone linkage, which imparts distinct electronic properties compared to other carbazole derivatives. Its ability to form stable films and its high thermal stability make it particularly valuable in optoelectronic applications .
Properties
IUPAC Name |
1-(4-carbazol-9-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-14(22)15-10-12-16(13-11-15)21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROKJEYKOKZQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433218 | |
Record name | Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142116-85-6 | |
Record name | Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(9H-Carbazol-9-yl)phenyl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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